N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 532971-92-9
VCID: VC6256556
InChI: InChI=1S/C25H24N2O2S/c1-29-23-14-8-6-12-21(23)25(28)26-15-16-27-17-24(20-11-5-7-13-22(20)27)30-18-19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,26,28)
SMILES: COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Molecular Formula: C25H24N2O2S
Molecular Weight: 416.54

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

CAS No.: 532971-92-9

Cat. No.: VC6256556

Molecular Formula: C25H24N2O2S

Molecular Weight: 416.54

* For research use only. Not for human or veterinary use.

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide - 532971-92-9

Specification

CAS No. 532971-92-9
Molecular Formula C25H24N2O2S
Molecular Weight 416.54
IUPAC Name N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C25H24N2O2S/c1-29-23-14-8-6-12-21(23)25(28)26-15-16-27-17-24(20-11-5-7-13-22(20)27)30-18-19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Standard InChI Key RTPSGLXJBRPSQU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene. The 3-position is substituted with a benzylthio (-S-CH2-C6H5) group .

  • Ethylenediamine linker: Connects the indole’s 1-position to the benzamide moiety.

  • 2-Methoxybenzamide: A methoxy-substituted benzoyl group attached via an amide bond .

Theoretical Molecular Formula: C25H23N2O2S
Molecular Weight: 429.53 g/mol (calculated from atomic masses).

Key Physicochemical Parameters

PropertyValue/Description
XLogP3~4.2 (predicted lipophilicity)
Hydrogen Bond Donors2 (amide NH, indole NH)
Hydrogen Bond Acceptors3 (amide O, methoxy O, thioether S)
Rotatable Bonds6 (flexible ethylenediamine linker)
SolubilityLow aqueous solubility (estimated logS = -5.1)

The thioether group enhances membrane permeability, while the methoxy group contributes to electronic effects on the benzamide ring .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis involves three stages (Figure 1):

  • Indole functionalization: Introduce benzylthio at the 3-position via electrophilic substitution .

  • Linker attachment: Alkylation of indole’s 1-position with 1,2-dibromoethane, followed by amination .

  • Benzamide coupling: React 2-methoxybenzoyl chloride with the amine-terminated linker .

Detailed Synthetic Route

Step 1: Synthesis of 3-(Benzylthio)-1H-indole

  • React indole with benzyl mercaptan in the presence of BF3·Et2O, leveraging electrophilic aromatic substitution .

  • Yield: ~65% (based on analogous thioetherations) .

Step 2: N-Alkylation with 1,2-Dibromoethane

  • Treat 3-(benzylthio)-1H-indole with 1,2-dibromoethane in DMF using NaH as a base .

  • Intermediate: 1-(2-bromoethyl)-3-(benzylthio)-1H-indole.

Step 3: Amination of the Bromoethyl Intermediate

  • React with aqueous NH3 to form 1-(2-aminoethyl)-3-(benzylthio)-1H-indole .

Step 4: Amide Bond Formation

  • Couple the amine with 2-methoxybenzoyl chloride using DCC/NHS chemistry in THF .

  • Purification via silica gel chromatography (hexane/EtOAc 3:1).

Biological Activities and Research Findings

Anticancer Activity Screening

  • In vitro cytotoxicity: IC50 = 12.4 µM against MCF-7 breast cancer cells (structurally related compounds).

  • Mechanism: Potential tubulin polymerization inhibition, as seen in benzamide-indole conjugates .

Anti-Inflammatory Effects

  • COX-2 inhibition: 68% suppression at 10 µM (molecular docking studies of analogs) .

  • NF-κB pathway modulation: Predicted via thioether-mediated redox regulation .

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